[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol
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Overview
Description
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a quinoline moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign organoboron reagents and ensuring the reaction conditions are mild and functional group tolerant .
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced quinoline derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Chlorophenyl)-1-(quinolin-8-yl)piperidine]: Similar structure but lacks the hydroxyl group.
[4-(2-Chlorophenyl)-1-(quinolin-8-ylmethyl)piperidine]: Similar structure but lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
The presence of the hydroxyl group in [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol adds to its chemical reactivity and potential biological activity. This makes it a unique compound with distinct properties compared to its analogs .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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